Cas no 7411-16-7 (3-Ethyl-1H-1,2,4-triazole)

3-Ethyl-1H-1,2,4-triazole is a heterocyclic organic compound featuring a triazole core substituted with an ethyl group at the 3-position. This structure imparts versatility in coordination chemistry and pharmaceutical applications, serving as a key intermediate in the synthesis of agrochemicals, corrosion inhibitors, and biologically active molecules. Its nitrogen-rich framework enhances binding affinity in metal-organic complexes, making it useful in catalysis and material science. The compound exhibits stability under standard conditions and demonstrates compatibility with various synthetic routes, enabling tailored modifications for specialized applications. Its balanced lipophilicity and electronic properties contribute to its utility in medicinal chemistry, particularly in the development of triazole-based therapeutics.
3-Ethyl-1H-1,2,4-triazole structure
3-Ethyl-1H-1,2,4-triazole structure
Product Name:3-Ethyl-1H-1,2,4-triazole
CAS No:7411-16-7
MF:C4H7N3
MW:97.1184799671173
MDL:MFCD13188563
CID:1077439
PubChem ID:23891
Update Time:2025-09-28

3-Ethyl-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 3-Ethyl-1H-1,2,4-triazole
    • 5-ethyl-1H-1,2,4-triazole
    • 1H-3-Ethyl-1,2,3-triazol
    • 3-Aethyl-1,2,4-triazol
    • 3-Ethyl-1,2,4-triazol
    • 3-ethyl-1,2,4-triazole
    • s-Triazole,3-ethyl
    • Z2065464313
    • AKOS005173627
    • D70507
    • AT12320
    • EN300-210692
    • 3-ETHYL-1,2,4(1H)-TRIAZOLE
    • DTXSID40225058
    • CS-0187814
    • 7411-16-7
    • 3-Ethyl-1H-1,2,4-triazole #
    • A917494
    • LS-03865
    • ethyl-1,2,4-triazole
    • MFCD13188563
    • s-Triazole, 3-ethyl-
    • FT-0683563
    • 3-ethyl-4H-1,2,4-triazole
    • 1H-1,2,4-Triazole, 3-ethyl-
    • 1,2,4-Triazole, 3-ethyl-
    • DB-107611
    • ALBB-012345
    • MDL: MFCD13188563
    • Inchi: 1S/C4H7N3/c1-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7)
    • InChI Key: JDIPHBYZUMQFQV-UHFFFAOYSA-N
    • SMILES: N1C(CC)=NC=N1

Computed Properties

  • Exact Mass: 97.06400
  • Monoisotopic Mass: 97.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 54.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Boiling Point: 235.3°C at 760 mmHg
  • PSA: 41.57000
  • LogP: 0.36710

3-Ethyl-1H-1,2,4-triazole Security Information

3-Ethyl-1H-1,2,4-triazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Ethyl-1H-1,2,4-triazole Pricemore >>

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3-Ethyl-1H-1,2,4-triazole Suppliers

Amadis Chemical Company Limited
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(CAS:7411-16-7)3-Ethyl-1H-1,2,4-triazole
Order Number:A917494
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:03
Price ($):304.0
Email:sales@amadischem.com

Additional information on 3-Ethyl-1H-1,2,4-triazole

Introduction to 3-Ethyl-1H-1,2,4-triazole (CAS No: 7411-16-7)

3-Ethyl-1H-1,2,4-triazole is a heterocyclic organic compound belonging to the triazole class, characterized by a three-membered ring containing two nitrogen atoms and one carbon atom, with an ethyl substituent at the 3-position. This compound, identified by its Chemical Abstracts Service (CAS) number 7411-16-7, has garnered significant attention in the field of pharmaceutical chemistry and material science due to its versatile structural framework and potential applications. The triazole moiety is well-known for its broad spectrum of biological activities, making derivatives of this compound valuable in drug discovery and development.

The chemical structure of 3-Ethyl-1H-1,2,4-triazole consists of a planar six-membered ring system with alternating double bonds between carbon and nitrogen atoms. The presence of the ethyl group at the 3-position introduces additional steric and electronic effects that can influence the compound's reactivity and interactions with biological targets. This structural feature makes it a promising scaffold for designing novel molecules with tailored properties.

In recent years, 3-Ethyl-1H-1,2,4-triazole has been extensively studied for its pharmacological potential. Research has demonstrated that triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The nitrogen-rich nature of the triazole ring facilitates hydrogen bonding interactions with biological macromolecules, which is crucial for achieving high binding affinity and efficacy. Additionally, the ethyl substituent can modulate the electronic distribution within the molecule, influencing its pharmacokinetic behavior.

One of the most compelling aspects of 3-Ethyl-1H-1,2,4-triazole is its role as a key intermediate in synthesizing more complex pharmaceutical agents. Its structural flexibility allows for further functionalization at various positions on the ring or at the ethyl substituent, enabling the creation of libraries of compounds for high-throughput screening. This approach has been successfully employed in drug discovery programs aimed at identifying novel therapeutic entities with improved pharmacological profiles.

Recent advancements in computational chemistry have further enhanced the utility of 3-Ethyl-1H-1,2,4-triazole as a pharmacophore. Molecular modeling studies have revealed that this compound can effectively interact with target enzymes and receptors by optimizing its binding orientation within the active site. These insights have guided the design of next-generation analogs with enhanced potency and selectivity. For instance, modifications to the ethyl group or introduction of additional heteroatoms have been shown to improve binding affinity while minimizing off-target effects.

The synthesis of 3-Ethyl-1H-1,2,4-triazole typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by alkylation to introduce the ethyl substituent. The choice of starting materials and reaction conditions can significantly impact yield and purity, necessitating careful optimization to ensure scalability for industrial applications. Advances in green chemistry principles have also led to more sustainable synthetic methodologies that minimize waste and hazardous byproducts.

In addition to its pharmaceutical applications, 3-Ethyl-1H-1,2,4-triazole has found utility in material science. Its ability to form coordination complexes with metal ions has been exploited in developing novel catalysts and functional materials. These complexes exhibit unique electronic properties that make them suitable for applications in catalysis, luminescence, and magnetic materials. The versatility of this compound underscores its importance as a building block in both academic research and industrial innovation.

The safety profile of 3-Ethyl-1H-1,2,4-triazole is another critical consideration in its application across various fields. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living systems. These studies have generally shown that the compound exhibits low toxicity at therapeutic doses but may pose risks under certain conditions. Proper handling procedures must be followed to ensure safe usage during synthesis and application.

Future research directions for 3-Ethyl-1H-1,2,4-triazole include exploring its potential in treating emerging infectious diseases and developing new strategies for delivering triazole-based therapeutics. Nanotechnology-based delivery systems have shown promise in enhancing bioavailability and targeting specificity while reducing side effects. Additionally, computational methods such as artificial intelligence are being leveraged to accelerate virtual screening efforts aimed at identifying novel derivatives with improved pharmacological properties.

The integration of 3-Ethyl-1H-1,2,4-triazole into drug development pipelines highlights its significance as a multifunctional compound with broad applicability. Its unique structural features make it an attractive scaffold for designing molecules with diverse biological activities. As research continues to uncover new applications for this compound across pharmaceuticals and materials science,its importance is expected to grow further。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7411-16-7)3-Ethyl-1H-1,2,4-triazole
A917494
Purity:99%
Quantity:5g
Price ($):304.0
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